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Compound of Interest

Compound Name:

4'-CHLORO-3-(4-

METHOXYPHENYL)PROPIOPHE

NONE

CAS No.: 111302-58-0

Cat. No.: B058372

Get Quote

Introduction & Compound Significance
4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0), also known as 1-(4-

chlorophenyl)-3-(4-methoxyphenyl)propan-1-one, is a vital dihydrochalcone scaffold used

primarily as a Key Intermediate in the synthesis of gliflozin-class drugs, specifically

Dapagliflozin (Farxiga).

In drug development, this compound represents a "Critical Quality Attribute" (CQA) checkpoint.

Its purity directly impacts the stereoselectivity of the subsequent glycosylation step. Therefore,

"developing assays" for this compound focuses on three critical pillars:

Quantification & Purity: High-performance liquid chromatography (HPLC) methods to detect

trace impurities (e.g., unreacted chalcones).

Reaction Monitoring: In-process control (IPC) assays to track the reduction of the precursor

chalcone or the Friedel-Crafts acylation.
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Stability Profiling: Stress-testing the ketone moiety against oxidative degradation.

This guide provides the blueprint for establishing these assays in a regulated pharmaceutical

environment.

Physicochemical Characterization & Pre-
Formulation
Before establishing complex biological or analytical assays, the compound's fundamental

properties must be validated to ensure assay reproducibility.

Property Value / Characteristic Assay Implication

Molecular Formula C₁₆H₁₅ClO₂
Monoisotopic Mass: 274.08 Da

(Use for MS tuning)

Solubility
Low in water; High in ACN,

MeOH, DMSO

Protocol: Dissolve stocks in

DMSO or MeOH; dilute in

mobile phase.

UV Maxima ~260 nm, ~290 nm

Detection: Set PDA/UV

detector to 260 nm for max

sensitivity.

LogP ~4.1 (Predicted)

Retention: Expect late elution

on C18 columns; requires high

% organic gradient.

Reactivity
Ketone (C=O) susceptible to

reduction

Precaution: Avoid protic

solvents with strong reducing

agents during sample prep.

Protocol A: High-Performance Liquid
Chromatography (HPLC) Assay
Objective: To quantify purity and detect process-related impurities (e.g., the unsaturated

chalcone precursor).
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Method Principles
This assay utilizes a Reverse-Phase (RP-HPLC) mode. The hydrophobic nature of the

dihydrochalcone requires a C18 stationary phase with a gradient elution to resolve it from more

polar starting materials (like acid chlorides) and less polar side products.

Detailed Protocol
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 Column: Agilent ZORBAX Eclipse

Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

Reagents:

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

Mobile Phase B: Acetonitrile (HPLC Grade).

Diluent: 50:50 Acetonitrile:Water.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)

0.0 90 10 1.0

2.0 90 10 1.0

15.0 10 90 1.0

20.0 10 90 1.0

20.1 90 10 1.0

| 25.0 | 90 | 10 | 1.0 |

Detection Parameters:

Wavelength: 260 nm (Primary), 210 nm (Impurity check).

Injection Volume: 10 µL.
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Column Temp: 30°C.

Standard Preparation:

Weigh 10 mg of Reference Standard (CAS 111302-58-0) into a 10 mL volumetric flask.

Dissolve in 5 mL Acetonitrile; sonicate for 5 mins.

Dilute to volume with Water. (Conc: 1 mg/mL).

Prepare a working standard at 50 µg/mL for system suitability.

System Suitability Criteria (Self-Validating)
Tailing Factor: < 1.5 (Ensures no secondary interactions).

Theoretical Plates: > 5000.

RSD of Peak Area (n=6): < 2.0%.

Resolution: > 2.0 between the main peak and any adjacent impurity (e.g., the chalcone

analog).

Protocol B: In-Process Control (IPC) for Synthesis
Monitoring
Objective: To monitor the conversion of the starting material (e.g., 4-methoxyphenylpropionic

acid derivative) into the target propiophenone via Friedel-Crafts acylation.

Visualizing the Workflow
The following diagram illustrates the logical flow for the IPC assay decision matrix.
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Figure 1: In-Process Control (IPC) Decision Tree for Propiophenone Synthesis
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Click to download full resolution via product page

Rapid IPC Protocol
Sampling: Take 50 µL of the reaction mixture.

Quenching: Immediately add to 950 µL of cold Methanol (stops the Friedel-Crafts catalyst

activity).

Analysis: Inject onto a short column (50 mm C18).

Target: Look for the disappearance of the Acid Chloride peak (early eluting) and appearance

of the Propiophenone (late eluting).

Acceptance: Reaction is deemed complete when Starting Material < 1.0% area

normalization.

Protocol C: Functional Stability Assay (Stress
Testing)
Objective: To determine if the intermediate is stable enough for storage or if it must be used

immediately (telescoped synthesis).

Oxidative Stress:

Prepare a 1 mg/mL solution in Acetonitrile.

Add 3% H₂O₂ (1:1 v/v). Incubate at RT for 4 hours.

Assay: Analyze via Protocol A.
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Expectation: Benzylic oxidation or ring chlorination artifacts.

Thermal Stress:

Heat solid substance at 60°C for 48 hours.

Assay: Analyze for dimerization or polymerization (common in chalcone-like structures).

Scientific Rationale & Troubleshooting
Why this Mobile Phase?
We use Formic Acid over Phosphate buffer because this compound is often analyzed by LC-

MS during impurity profiling. Phosphate is non-volatile and suppresses MS ionization. Formic

acid provides protons to facilitate [M+H]⁺ formation (m/z ~275.08) while maintaining sharp peak

shape.

Troubleshooting "Ghost Peaks"
If you observe a peak at [M-2H] (m/z ~273), it indicates the Chalcone impurity (1-(4-

chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one). This is the unsaturated precursor.

Cause: Incomplete reduction during synthesis.

Solution: This is a critical impurity. The assay must resolve this peak. If co-elution occurs,

lower the initial % Acetonitrile to 5% to increase retention and separation selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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